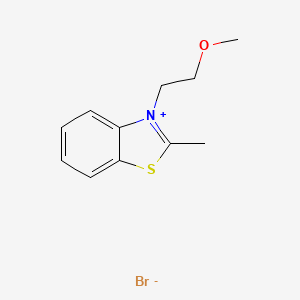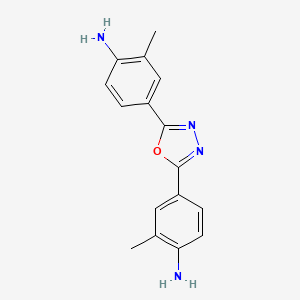
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline): is an organic compound with the molecular formula C14H12N4O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) typically involves the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine using dehydrating agents such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) . Another method involves the oxidative cyclization of N-acylhydrazones with oxidizing agents like cerium ammonium nitrate (CAN), bromine (Br2), potassium permanganate (KMnO4), lead (IV) oxide (PbO2), chloramine T, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and hypervalent iodine reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), cerium ammonium nitrate (CAN).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used in the production of polymers, dyes, and other materials with specific functional properties .
Mécanisme D'action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4’-aminophenyl)-1,3,4-oxadiazole
- 2,5-Di(p-aminophenyl)-1,3,4-oxadiazole
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(benzenamine)
Comparison: Compared to these similar compounds, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is unique due to the presence of the 2-methylaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications .
Propriétés
Numéro CAS |
170146-28-8 |
|---|---|
Formule moléculaire |
C16H16N4O |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-[5-(4-amino-3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylaniline |
InChI |
InChI=1S/C16H16N4O/c1-9-7-11(3-5-13(9)17)15-19-20-16(21-15)12-4-6-14(18)10(2)8-12/h3-8H,17-18H2,1-2H3 |
Clé InChI |
FHZCDWIDOJVZNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
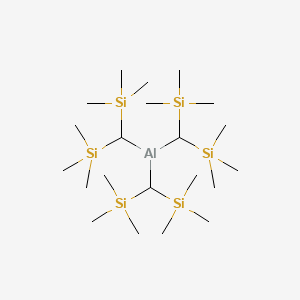

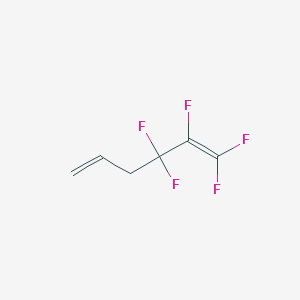
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)
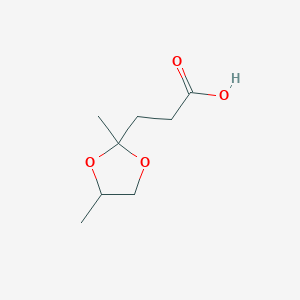
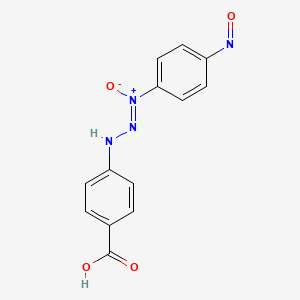
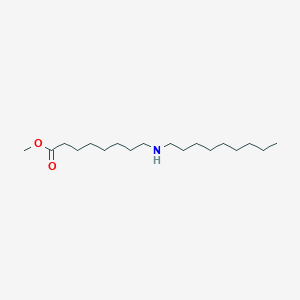
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
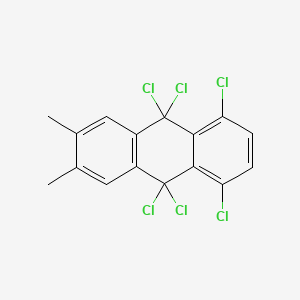
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)

